REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)[S:8][C:6]=2[N:7]=1.[C:23]1([CH3:32])[CH:28]=[CH:27][C:26]([N:29]=[C:30]=[O:31])=[CH:25][CH:24]=1>O1CCOCC1>[NH2:1][C:2]1[N:3]=[C:4]([N:17]2[CH2:18][CH2:19][N:20]([C:30]([NH:29][C:26]3[CH:27]=[CH:28][C:23]([CH3:32])=[CH:24][CH:25]=3)=[O:31])[CH2:21][CH2:22]2)[C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)[S:8][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)SC(=N2)C=2C=NC=CC2)N2CCNCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
63 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica
|
Type
|
ADDITION
|
Details
|
a mixture of methanol and dichloromethane (in a ratio of 1/25),
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)SC(=N2)C=2C=NC=CC2)N2CCN(CC2)C(=O)NC2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |